molecular formula C5H10ClN5 B3113585 5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride CAS No. 1956437-95-8

5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride

Cat. No. B3113585
M. Wt: 175.62
InChI Key: XJSLLRDADMUYGJ-PGMHMLKASA-N
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Description

“5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride” is a chemical compound with the CAS Number: 1956437-95-8 . It has a molecular weight of 175.62 . The compound is a white solid and should be stored at 0-8°C .


Molecular Structure Analysis

The IUPAC name of the compound is ®-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride . The InChI code is 1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H/t4-;/m1./s1 .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 175.62 . The storage temperature is 0-8°C .

Scientific Research Applications

Organocatalysis

5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride has been explored for its potential in organocatalysis, particularly in continuous-flow aldol reactions. Bortolini et al. (2012) developed a silica-supported variant of this compound, demonstrating its utility in environmentally benign aldol reactions with good stereoselectivities and conversion efficiencies. The study highlighted the long-term stability of the catalyst, making it a promising candidate for green chemistry applications (Bortolini et al., 2012).

Asymmetric Synthesis

In the realm of asymmetric synthesis, (S)-5-pyrrolidin-2-yl-1H-tetrazole has been recognized for its role as an organocatalyst in various reactions, including Mannich and aldol reactions. Studies by Aureggi et al. (2008) and others have outlined its application in promoting stereoselectivity in these reactions, showcasing its versatility and effectiveness as a catalyst (Aureggi et al., 2008).

Antifungal Activity

Explorations into the medicinal chemistry of tetrazole derivatives, including those bearing the pyrrolidin-2-yl motif, have revealed promising antifungal properties. Łukowska-Chojnacka et al. (2019) synthesized a range of tetrazole derivatives incorporating the pyrrolidine scaffold and evaluated their efficacy against Candida albicans, identifying compounds with significant antifungal activity and low toxicity, suggesting potential therapeutic applications (Łukowska-Chojnacka et al., 2019).

Coordination Chemistry

The compound has also found use in coordination chemistry, where it acts as a ligand in copper complexes. Reddy et al. (2016) investigated copper complexes of pyridyl–tetrazole ligands with pendant amide and hydrazide arms, synthesized using derivatives of 5-(pyrrolidin-2-yl)tetrazole. These complexes exhibited significant DNA-binding capabilities and antioxidant properties, opening up new avenues for research in bioinorganic chemistry (Reddy et al., 2016).

Flow Chemistry

Greco et al. (2016) highlighted the use of an (S)-5-(pyrrolidin-2-yl)-1H-tetrazole organocatalyst in a monolithic column for the asymmetric aldol reaction in a water–ethanol solvent system under flow conditions. This study showcased the efficiency and scalability of using this catalyst in flow chemistry setups, emphasizing its potential for industrial applications (Greco et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” and the hazard statements H302 . The precautionary statements are P264, P270, P301+P312, P330, P501 .

properties

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSLLRDADMUYGJ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNN=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=NNN=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 2
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 3
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 4
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 5
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 6
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride

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